

Technical Guide: 2,4-Dihydroxy-3,3-dimethylbutanenitrile

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Compound of Interest

Compound Name: 2,4-Dihydroxy-3,3-dimethylbutyronitrile

Cat. No.: B157872

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dihydroxy-3,3-dimethylbutanenitrile, with the IUPAC name 2,4-dihydroxy-3,3-dimethylbutanenitrile, is a chiral organic compound that serves as a crucial intermediate in the synthesis of various biologically significant molecules. Its primary application lies in the industrial production of pantothenic acid (Vitamin B5) and its derivatives, which are essential components of Coenzyme A. This document provides a comprehensive overview of its chemical properties, synthesis, and its role as a synthetic precursor.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 2,4-dihydroxy-3,3-dimethylbutanenitrile is presented in Table 1. This data is essential for its handling, characterization, and use in synthetic protocols.

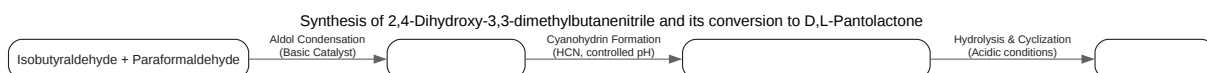
Property	Value	Source
IUPAC Name	2,4-dihydroxy-3,3-dimethylbutanenitrile	PubChem
CAS Number	10232-92-5	PubChem
Molecular Formula	C ₆ H ₁₁ NO ₂	PubChem
Molecular Weight	129.16 g/mol	PubChem
Canonical SMILES	CC(C)(CO)C(C#N)O	PubChem
InChI Key	YRISILVEKHMLPL-UHFFFAOYSA-N	PubChem
Physical State	Not explicitly stated, likely a solid or viscous oil	Inferred from related compounds
Boiling Point	239.22°C (rough estimate)	ChemicalBook
Stereochemistry	Exists as a racemate (D,L mixture) or as individual enantiomers	GSRS

Synthesis of 2,4-Dihydroxy-3,3-dimethylbutanenitrile

The synthesis of 2,4-dihydroxy-3,3-dimethylbutanenitrile is typically achieved through a two-step process, which is often carried out as a one-pot synthesis for the subsequent production of D,L-pantolactone.

Synthesis Workflow

The overall synthetic workflow is depicted in the following diagram:



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Caption: Workflow for the synthesis of 2,4-Dihydroxy-3,3-dimethylbutanenitrile and its subsequent conversion.

Experimental Protocols

Step 1: Aldol Condensation to form Hydroxypivaldehyde

This initial step involves the aldol condensation of isobutyraldehyde with paraformaldehyde in the presence of a basic catalyst.

- Reactants: Isobutyraldehyde, Paraformaldehyde.
- Solvent: An alcohol such as methanol, ethanol, or n-butanol is commonly used.
- Catalyst: A basic catalyst, which can be an organic base like triethylamine or an inorganic base.
- Procedure Outline: Paraformaldehyde is reacted with isobutyraldehyde in an alcoholic solvent. The reaction mixture is typically stirred at a controlled temperature to facilitate the condensation reaction, yielding hydroxypivaldehyde. This product is often used directly in the next step without isolation.

Step 2: Cyanohydrin Formation to yield 2,4-Dihydroxy-3,3-dimethylbutanenitrile

The hydroxypivaldehyde formed in the previous step is then reacted with hydrocyanic acid (HCN) to form the target cyanohydrin.

- Reactants: Hydroxypivaldehyde, Hydrocyanic Acid (can be generated in situ from an alkali metal cyanide and an acid).
- Solvent: The reaction is often carried out in an alcohol with 5 or 6 carbon atoms.
- Reaction Conditions:
 - Temperature: Maintained between 10 and 20°C.

- pH: The pH is carefully controlled and maintained between 8.2 and 9.2 by the simultaneous addition of an acid (e.g., hydrochloric acid) and an alkali cyanide (e.g., sodium cyanide).
- Reaction Time: The addition of reagents is typically carried out over a period of 60 to 70 minutes.
- Stoichiometry: A slight excess (around 10%) of hydrocyanic acid is used.
- Procedure Outline: To the solution of hydroxypivaldehyde, an aqueous solution of an alkali cyanide and a mineral acid are added concurrently while vigorously stirring and maintaining the temperature and pH within the specified ranges. The resulting product is 2,4-dihydroxy-3,3-dimethylbutanenitrile. For the synthesis of D,L-pantolactone, this reaction mixture is carried forward to the hydrolysis step without isolating the nitrile.

Role in Drug Development and Biological Significance

Currently, there is no documented direct biological activity or involvement in specific signaling pathways for 2,4-dihydroxy-3,3-dimethylbutanenitrile itself. Its primary significance in the context of drug development and biological systems is its role as a key precursor to pantoic acid and its lactone form, pantolactone.

Conversion to Pantoic Acid and Pantolactone

2,4-Dihydroxy-3,3-dimethylbutanenitrile can be hydrolyzed under acidic conditions to yield pantoic acid. This pantoic acid is then readily cyclized to form pantolactone, a crucial intermediate in the synthesis of pantothenic acid (Vitamin B5).

Experimental Protocol for Hydrolysis and Cyclization:

- Reactant: 2,4-dihydroxy-3,3-dimethylbutanenitrile (typically as the crude reaction mixture from the previous step).
- Reagent: Concentrated hydrochloric acid (37% by weight).
- Reaction Conditions:

- Temperature: The reaction mixture is heated to 100-105°C.
- Reaction Time: This temperature is maintained for 20 to 30 minutes.
- Work-up: The resulting solution is partially neutralized (to approximately pH 4) with a base such as ammonia. The pantolactone can then be isolated and purified.

Pantoic Acid and Pantothenic Acid Biosynthesis

Pantoic acid, derived from 2,4-dihydroxy-3,3-dimethylbutanenitrile, is a vital component of pantothenic acid (Vitamin B5). Pantothenic acid is an essential nutrient that is a component of Coenzyme A (CoA). CoA plays a central role in numerous metabolic pathways, including the synthesis and oxidation of fatty acids and the Krebs cycle.

The biosynthetic pathway of pantothenic acid involves the condensation of pantoate with β -alanine. The logical relationship is depicted below.

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